Ethylene glycol monoisobutyl ether

Overview

Description

Ethylene glycol monoisobutyl ether (EGMBIE) is a widely used chemical compound in both research and industrial applications. It is a colorless, odorless, and slightly viscous liquid with a boiling point of 129°C. EGMBIE is a non-toxic, non-flammable, and non-corrosive compound. It is a versatile solvent with a wide range of applications in research, industry, and consumer products. It is also used as a fuel additive and as a laboratory reagent.

Scientific Research Applications

Vapor-Liquid Equilibrium Studies

Ethylene glycol monoisobutyl ether (iC4E1) has been studied for its properties in vapor-liquid equilibrium systems. Research demonstrates its significance in understanding nonionic surfactants' behaviors, particularly due to the presence of O and OH in the same molecule. Such studies are crucial in the fields of chemical engineering and industrial applications (Kim, Kim, & Shin, 2012).

Surface/Interfacial Tension Measurements

The use of this compound in surface and interfacial tension measurements is another significant area of research. This aspect is vital for understanding the wetting behavior of solutions, which has implications in materials science and industrial processes, especially under varying temperature and pressure conditions (Wu & Chen, 2006).

Environmental Risk Assessment

Environmental risk assessment studies involving ethylene glycol ethers, including monoisobutyl ether, are crucial. They evaluate the potential environmental impact, toxicity to aquatic organisms, and the fate of these compounds in natural settings. Such research aids in understanding the ecological footprint and safety of using these substances in various applications (Staples, Boatman, & Cano, 1998).

Industrial and Consumer Product Exposure

Research into the exposure levels of glycol ethers in general, and this compound specifically, in various scenarios, including cleaning activities, provides valuable insights. This data helps in assessing the risk to human health and safety during the usage of consumer products containing these compounds (Fromme, Nitschke, Boehmer, Kiranoglu, & Göen, 2013).

Solvation and Solution Behavior

The study of the enthalpies of solvation and solution of organic solutes in ethylene glycol, including monoisobutyl ether, is an important area of research. This contributes to the understanding of molecular interactions and energetics in solutions, which is vital for various applications in chemistry and material sciences (Stolov, Zaitseva, Varfolomeev, & Acree, 2017).

Mechanism of Action

Target of Action

2-Isobutoxyethanol, also known as Ethylene Glycol Monoisobutyl Ether, is primarily used as a solvent in many domestic and industrial products due to its properties as a surfactant . The primary targets of 2-Isobutoxyethanol are organic compounds that it helps dissolve, thereby enhancing the effectiveness of the products it is used in .

Mode of Action

2-Isobutoxyethanol interacts with its targets by breaking down larger molecules into smaller ones, a process known as catabolism . This interaction results in the dissolution of the target compounds, thereby enhancing the effectiveness of the products it is used in .

Biochemical Pathways

The biochemical pathways affected by 2-Isobutoxyethanol are primarily related to its role as a solvent. It aids in the breakdown of larger molecules into smaller ones, affecting the catabolic pathways . The downstream effects of this include enhanced solubility of target compounds and improved effectiveness of the products it is used in .

Pharmacokinetics

As a solvent, it is known to be miscible in water and most organic solvents . This suggests that it can be easily absorbed and distributed in various environments. Its impact on bioavailability is primarily related to its role in enhancing the solubility of other compounds .

Result of Action

The molecular and cellular effects of 2-Isobutoxyethanol’s action are primarily related to its role as a solvent. By breaking down larger molecules into smaller ones, it enhances the solubility of various compounds, thereby improving the effectiveness of the products it is used in .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Isobutoxyethanol. For instance, its effectiveness as a solvent can be affected by temperature and the presence of other compounds . Additionally, it has been shown that 2-Isobutoxyethanol decomposes in the presence of air within a few days by reacting with oxygen radicals . Therefore, the storage and handling conditions can significantly impact its stability and efficacy .

properties

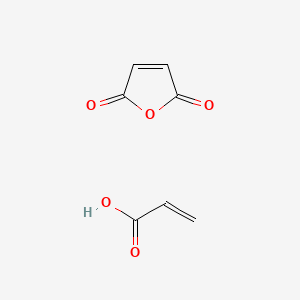

IUPAC Name |

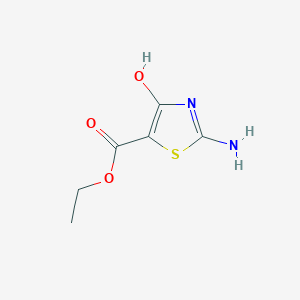

2-(2-methylpropoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAPGMVKBLELOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

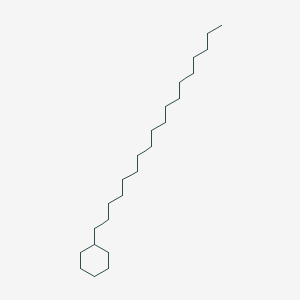

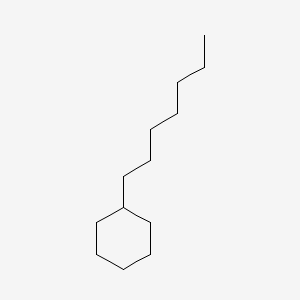

CC(C)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50674-23-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methylpropyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50674-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063469 | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4439-24-1 | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-methylpropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-methylpropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ethylene glycol monoisobutyl ether behave in water-based systems?

A1: this compound exhibits interesting behavior in water-based systems, particularly concerning its miscibility and surface activity. Research has shown that its solubility in water is temperature-dependent, demonstrating a lower critical solution temperature (LCST). This means that the mixture transitions between miscible and immiscible states depending on the temperature []. Furthermore, the compound can undergo a series of wetting transitions at the water surface with changes in temperature and pressure. For instance, it can transition from a non-wetting to a complete wetting state as temperature increases []. This complex behavior makes it relevant for various applications, including formulations and separation processes.

Q2: Are there any analytical techniques available to identify and quantify this compound in complex mixtures?

A3: Yes, gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for identifying and quantifying this compound within complex mixtures []. This method separates different components of a sample based on their volatility and then utilizes mass spectrometry to identify and quantify each component based on its unique mass-to-charge ratio. This technique was instrumental in analyzing the metabolic profile of strawberries treated with Bacillus spp. strain DM12 and identifying the presence of this compound []. This highlights the importance of advanced analytical techniques in studying the compound's behavior and effects in various contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.